![molecular formula C17H13FN4S B287638 6-[(4-Fluorophenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287638.png)
6-[(4-Fluorophenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(4-Fluorophenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of triazolothiadiazole derivatives and has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.
Wirkmechanismus
The mechanism of action of 6-[(4-Fluorophenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to act by inhibiting specific enzymes or receptors involved in various biological pathways. This compound has shown potential in inhibiting cell proliferation, inducing apoptosis, and suppressing inflammation in various studies.
Biochemical and Physiological Effects:
6-[(4-Fluorophenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown various biochemical and physiological effects in scientific research. This compound has demonstrated potential in reducing blood glucose levels, inhibiting tumor growth, and improving cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-[(4-Fluorophenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its easy synthesis, high purity, and low toxicity. However, the limitations of using this compound include its limited solubility, poor stability, and lack of in-depth understanding of its mechanism of action.
Zukünftige Richtungen
The potential future directions for research involving 6-[(4-Fluorophenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include its optimization as a drug candidate for various diseases, elucidation of its mechanism of action, and development of novel derivatives with improved pharmacological properties. Additionally, further studies are needed to assess the safety and efficacy of this compound in clinical trials.
In conclusion, 6-[(4-Fluorophenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects. Further research is needed to fully understand the potential of this compound as a drug candidate for various diseases.
Synthesemethoden
The synthesis of 6-[(4-Fluorophenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methylbenzaldehyde, 4-fluorobenzylamine, and 2-amino-1,3,4-thiadiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, and the product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
The potential applications of 6-[(4-Fluorophenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research include its use as a drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. This compound has shown promising results in various in vitro and in vivo studies related to its pharmacological activities.
Eigenschaften
Produktname |
6-[(4-Fluorophenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
---|---|
Molekularformel |
C17H13FN4S |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
6-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13FN4S/c1-11-2-6-13(7-3-11)16-19-20-17-22(16)21-15(23-17)10-12-4-8-14(18)9-5-12/h2-9H,10H2,1H3 |
InChI-Schlüssel |
DJEVOCJREJTSLC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC=C(C=C4)F |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.